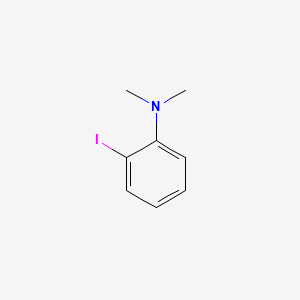

2-iodo-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQWSLFKVLTRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220089 | |

| Record name | Aniline, o-iodo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-02-2 | |

| Record name | 2-Iodo-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-iodo-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, o-iodo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-iodo-N,N-dimethylaniline basic properties

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline: Core Properties and Applications

Executive Summary

This compound is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural combination of a reactive aryl iodide and a tertiary aniline group makes it a key intermediate in the construction of complex molecular architectures.[1] The presence of the iodine atom at the ortho-position to the dimethylamino group provides a reactive site for a multitude of cross-coupling reactions, while the dimethylamino group itself can influence the electronic properties of the aromatic ring and participate in chelation with metal catalysts, thereby directing reaction pathways.[1] This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 698-02-2, is an oily liquid at room temperature.[2] Its core structure consists of an aniline molecule substituted with an iodine atom at the ortho (2-position) and two methyl groups on the nitrogen atom. This substitution pattern is crucial to its chemical behavior.

Key Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀IN | [2][3] |

| Molecular Weight | 247.08 g/mol | [2] |

| CAS Number | 698-02-2 | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 245.5 °C at 760 mmHg | [3] |

| Density | 1.652 g/cm³ | [3] |

| Refractive Index | 1.634 | [3] |

| Flash Point | 102.3 °C | [3] |

| LogP | 2.35720 | [3] |

| InChI Key | DDQWSLFKVLTRDN-UHFFFAOYSA-N | [2] |

| SMILES | CN(C)C1=CC=CC=C1I | [2] |

Synthesis and Purification

While various methods exist for the synthesis of substituted anilines, a common route to this compound involves the direct iodination of N,N-dimethylaniline. The challenge in this approach lies in controlling the regioselectivity, as iodination of N,N-dimethylaniline can also yield the para-substituted product, 4-iodo-N,N-dimethylaniline.[4][5] The choice of iodinating agent and reaction conditions is therefore critical to favor the formation of the ortho isomer.

Workflow for Synthesis and Purification

Caption: Fig. 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Iodination

This protocol describes a general procedure for the iodination of N,N-dimethylaniline. Note: This is a representative protocol and may require optimization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.

-

Addition of Iodinating Agent: Prepare a solution of N-iodosuccinimide (NIS) (1.1 eq) in the same solvent. Add this solution dropwise to the flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NIS often provides better regioselectivity compared to I₂.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

Relationship between Structure and Reactivity

Caption: Fig. 2: The relationship between the key functional groups and the chemical reactivity of the molecule.

Applications in Synthesis

-

Cross-Coupling Reactions: As an aryl iodide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This makes it a preferred building block for creating carbon-carbon and carbon-heteroatom bonds.

-

Pincer Ligand Synthesis: The molecule is a precursor for synthesizing novel palladium pincer complexes.[6] The dimethylamino group can participate in chelation, anchoring a metal catalyst and enabling subsequent C-H activation at other sites on the molecule.[6]

-

Pharmaceutical and Agrochemical Intermediates: While data for the N,N-dimethylated version is specific, the parent compound, 2-iodoaniline, is a crucial intermediate in synthesizing a range of bioactive molecules, including antifungal agents, neuroprotective drugs, and pesticides.[7] This highlights the importance of the 2-iodoaniline scaffold in the life sciences industries.

-

Materials Science: The rigid, functionalized aromatic structure is suitable for building organic electronic materials, dyes, and polymers.

Spectroscopic Characterization

Unambiguous identification of this compound requires standard spectroscopic techniques. The expected data are outlined below.

| Technique | Expected Signature |

| ¹H NMR | - A singlet around 2.7-3.0 ppm (6H) corresponding to the two N-methyl groups. - A multiplet pattern in the aromatic region (6.5-8.0 ppm) for the four protons on the benzene ring. The ortho-proton to the iodine will be the most downfield. |

| ¹³C NMR | - A signal around 45 ppm for the N-methyl carbons. - Six distinct signals in the aromatic region (110-155 ppm). The carbon atom bonded to the iodine (C-I) will appear at a characteristic upfield shift (around 90-105 ppm) due to the heavy atom effect. |

| IR | - C-H stretching vibrations for the aromatic ring (~3050-3100 cm⁻¹) and alkyl groups (~2850-2960 cm⁻¹). - C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹). - A strong C-N stretching vibration (~1350 cm⁻¹). |

| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z = 247. - A characteristic fragment ion at m/z = 120, corresponding to the loss of the iodine atom ([M-I]⁺). |

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as the compound is soluble in common organic solvents.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[9] All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place, under an inert atmosphere, and away from oxidizing agents and light, as it may be light-sensitive.[11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[12] Do not allow the product to enter drains.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Rinse mouth and seek immediate medical attention.[10]

-

References

-

This compound | C8H10IN | CID 3013933. PubChem, National Institutes of Health. [Link]

-

N,N-Dialkyl-2-iodoanilines: A versatile source for the synthesis of Pd(II) complexes. Synthesis of novel OCP- and CCN-pincer pal. RSC Publishing. [Link]

-

2-iodo-N-methylaniline | C7H8IN | CID 11031766. PubChem, National Institutes of Health. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

-

4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]

-

N,N-dimethylaniline Safety data sheet. Agar Scientific. [Link]

-

Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. [Link]

-

N,N-Dimethylaniline SAFETY DATA SHEET. Penta Chemicals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10IN | CID 3013933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-Dialkyl-2-iodoanilines: A versatile source for the synthesis of Pd(ii) complexes. Synthesis of novel OCP- and CCN-pincer palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. calibrechem.com [calibrechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2-Iodo-4,6-dimethylaniline, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. agarscientific.com [agarscientific.com]

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline

Abstract

2-iodo-N,N-dimethylaniline is a pivotal synthetic intermediate, prized for its utility in constructing complex molecular architectures. Its structure, featuring an ortho-iodine atom and a dimethylamino group, provides a unique combination of steric influence and electronic properties that are highly advantageous in modern organic synthesis. This guide offers a comprehensive exploration of this compound, detailing its physicochemical properties, synthesis, and extensive applications in palladium-catalyzed cross-coupling reactions. It is designed for researchers, chemists, and professionals in drug development, providing expert insights into the causality behind experimental choices and presenting validated protocols for its use as a robust building block in the synthesis of pharmaceuticals and advanced materials.

Introduction

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks, ortho-substituted anilines are of particular importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound (CAS No. 698-02-2) has emerged as a particularly versatile reagent.[1][2] The presence of the iodine atom serves as a highly effective handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The adjacent N,N-dimethylamino group not only influences the electronic nature of the aromatic ring but also exerts significant steric and coordinating effects that can be exploited to control regioselectivity and reaction outcomes. This guide will delve into the core attributes of this compound, providing the technical depth necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application.

Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 698-02-2 | [1] |

| Molecular Formula | C₈H₁₀IN | [1] |

| Molecular Weight | 247.08 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | DDQWSLFKVLTRDN-UHFFFAOYSA-N | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Representative data are as follows:

-

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups of the dimethylamino moiety. The aromatic protons typically appear as a complex multiplet in the range of 6.5-7.8 ppm, while the six protons of the two methyl groups present as a sharp singlet around 2.7-2.9 ppm.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct signals for the eight carbon atoms. The carbons of the benzene ring appear in the aromatic region (typically 110-155 ppm), with the carbon atom bonded to the iodine showing a characteristic downfield shift. The methyl carbons of the dimethylamino group typically resonate around 40-45 ppm.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 247, corresponding to the molecular weight of the compound.[3]

-

Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands. C-H stretching vibrations for the aromatic ring are observed around 3050-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears in the 2800-3000 cm⁻¹ region. C=C stretching vibrations of the aromatic ring are found near 1600 cm⁻¹.

Spectroscopic data for this compound can be found in various chemical databases.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Precautionary Measures: Handling should be performed in a well-ventilated area, such as a fume hood.[5][6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Avoid breathing fumes, and wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Synthesis of this compound

The primary route for synthesizing this compound is through the direct iodination of N,N-dimethylaniline. While various iodinating agents can be employed, a common and effective method involves the use of molecular iodine. Another practical route involves the decarboxylative iodination of anthranilic acids.[7]

Representative Synthesis Protocol: Iodination of N,N-dimethylaniline

This protocol describes a general procedure for the ortho-iodination of N,N-dimethylaniline.

Expertise & Causality: The choice of an appropriate iodinating agent and reaction conditions is critical. While N,N-dimethylaniline is activated towards electrophilic substitution, achieving high regioselectivity for the ortho position can be challenging. The use of specific reagents can help direct the substitution.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaniline (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Iodinating Agent: Slowly add molecular iodine (I₂) (0.5 equivalents) and potassium iodide (KI) (0.6 equivalents) to the solution.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organohalide with an organoboron species.[8]

Expertise & Causality: This reaction is widely used to synthesize biaryl compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The base plays a key role in the transmetalation step, activating the organoboron species.[9][10] The reactivity order for the halide is I > Br > Cl, making this compound an excellent substrate.[9]

Representative Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[8]

-

The vessel is purged with an inert gas, and a suitable solvent (e.g., toluene, dioxane, or DMF, often with water) is added.[8]

-

The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a powerful method for C-C bond formation.[11][12]

Expertise & Causality: This reaction is highly valuable for synthesizing styrenes and cinnamates.[13] A base, typically an amine like triethylamine or an inorganic base, is required to neutralize the HX produced. The choice of ligand can influence the regioselectivity of the alkene addition.

Representative Protocol:

-

Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

-

De-gas the mixture and heat under an inert atmosphere until completion.

-

After cooling, filter the mixture to remove palladium black and salts.

-

The filtrate is worked up by extraction and purified via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, yielding substituted alkynes.[14]

Expertise & Causality: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions exist.[15][16] The amine base (e.g., Et₃N or DIPEA) serves both as the base and often as the solvent.[14] The reaction is highly efficient for aryl iodides.[17]

Representative Protocol:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper co-catalyst (CuI).[15]

-

Add an anhydrous amine solvent like triethylamine.[15]

-

Add the terminal alkyne (1.2 equiv.) dropwise.[15]

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, the reaction mixture is worked up by extraction and purified by chromatography.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling aryl halides with amines, a significant advancement over classical methods.[18][19]

Expertise & Causality: This reaction has broad scope for both the amine and aryl halide components.[20] It requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like XPhos), and a base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄).[19][21]

Representative Protocol:

-

Charge a glovebox-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos), and a base (e.g., K₃PO₄).[21]

-

Add this compound, the desired amine, and an anhydrous solvent (e.g., THF or toluene).[21]

-

Seal the tube and heat the reaction mixture with stirring for the required time.

-

After cooling, the mixture is diluted, filtered, and subjected to an extractive workup, followed by chromatographic purification.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound makes it a valuable precursor in the synthesis of a wide range of functional molecules. The biaryl, styrenyl, alkynyl, and amino-aryl motifs constructed using this building block are prevalent in numerous biologically active compounds and functional materials. For instance, substituted anilines and biaryl structures are common scaffolds in kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to rapidly generate libraries of such compounds using the robust coupling methods described above is a significant advantage in lead optimization campaigns. This methodology has been shown to be practical in gram-scale synthesis, with some resulting compounds showing potent anti-influenza A virus activity.[22]

Conclusion

This compound stands out as a highly enabling and versatile chemical building block. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with reliable and efficient pathways to complex molecular targets. The protocols and mechanistic insights provided in this guide underscore the compound's importance and are intended to empower researchers in drug discovery and materials science to leverage its full synthetic potential. A thorough understanding of the principles governing its reactions is key to its successful and innovative application.

References

-

Synquest Labs. 4-Chloro-N,N-dimethylaniline - Safety Data Sheet.

-

AK Scientific, Inc. 4-Chloro-N,N-dimethylaniline - Safety Data Sheet.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3013933, this compound.

-

Guidechem. This compound CAS 698-02-2 Wiki.

-

TCI (Shanghai) Development Co., Ltd. 4-Chloro-N,N-dimethylaniline 698-69-1.

-

abcr Gute Chemie. AB451891 | CAS 698-69-1.

-

Sigma-Aldrich. This compound | 698-02-2.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11031766, 2-iodo-N-methylaniline.

-

Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

-

ChemicalBook. 2-iodo-N,N-dimethyl-aniline(698-02-2) 1H NMR spectrum.

-

Synthesis. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.

-

Wikipedia. Buchwald–Hartwig amination.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylaniline.

-

Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.

-

Organic Chemistry Portal. Heck Reaction.

-

Al-Mustansiriyah Journal of Science. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

-

Wikipedia. Heck reaction.

-

Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.

-

ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C.

-

Chemistry LibreTexts. Heck Reaction.

-

YouTube. The Buchwald-Hartwig Amination Reaction.

-

PubChemLite. This compound (C8H10IN).

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.

-

ResearchGate. Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide.

-

Wikipedia. Suzuki reaction.

-

Chemistry LibreTexts. Sonogashira Coupling.

-

Wikipedia. Sonogashira coupling.

-

ChemicalBook. N,N-Dimethylaniline: Synthesis, applications and toxicity.

-

Organic Chemistry Portal. Sonogashira Coupling.

-

National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.

-

BLD Pharm. 698-02-2|this compound.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

-

Organic Chemistry Portal. Suzuki Coupling.

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print.

-

Horizon Research Publishing. Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions.

Sources

- 1. This compound | C8H10IN | CID 3013933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C8H10IN) [pubchemlite.lcsb.uni.lu]

- 4. 2-iodo-N,N-dimethyl-aniline(698-02-2) 1H NMR spectrum [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. aksci.com [aksci.com]

- 7. rsc.org [rsc.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-iodo-N,N-dimethylaniline: Structure, Synthesis, and Applications

<

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N,N-dimethylaniline, a versatile building block in modern organic synthesis. The document delves into its detailed molecular structure, physicochemical properties, and spectroscopic signatures. It offers an exhaustive, field-proven protocol for its synthesis via electrophilic iodination and outlines its critical role as a precursor in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with an iodine atom and a dimethylamino group at the ortho positions.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable intermediate in synthetic chemistry. The electron-donating nature of the dimethylamino group activates the aromatic ring, while the bulky iodine atom can direct reactions to specific positions and serve as an excellent leaving group in various transformations.[3] This guide will explore the structural characteristics, synthesis, and key applications of this compound, with a particular focus on its utility in forming complex molecular architectures relevant to the pharmaceutical and materials science sectors.[4][5]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the interplay between its three core components: the aromatic ring, the sterically demanding and electronically influential iodo group, and the strongly electron-donating dimethylamino group.

Key Structural Features:

-

Aromatic System: The benzene ring provides a rigid scaffold for the functional groups.

-

Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

-

Iodo Group (-I): As a halogen, iodine is electronegative, but its most significant contribution in this context is its ability to act as an excellent leaving group in metal-catalyzed cross-coupling reactions. Its size also imposes significant steric hindrance around the adjacent dimethylamino group.

A diagram highlighting these key structural features is presented below.

Caption: Figure 1: Key Structural Features of this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 698-02-2 | [1][2] |

| Molecular Formula | C₈H₁₀IN | [1][2] |

| Molecular Weight | 247.08 g/mol | [2][6] |

| Appearance | Liquid | [6] |

| Topological Polar Surface Area | 3.2 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| InChIKey | DDQWSLFKVLTRDN-UHFFFAOYSA-N | [2][6] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the six protons of the two methyl groups (-N(CH₃)₂) and a complex multiplet pattern for the four aromatic protons, influenced by the ortho, meta, and para couplings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the two methyl carbons, the four aromatic CH carbons, and the two quaternary carbons (one bonded to the iodine and one to the nitrogen).

-

IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic ring, and C-N stretching from the dimethylamino group.

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (247.08).[8]

Synthesis and Purification

The most common and direct method for the preparation of this compound is the electrophilic iodination of N,N-dimethylaniline.[9] The strong activating effect of the dimethylamino group directs the incoming electrophile (iodine) to the ortho and para positions. While the para-isomer is also formed, the ortho-isomer can be isolated through standard purification techniques.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: Figure 2: General Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of anilines.[4][10]

Materials:

-

N,N-dimethylaniline

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq.) in dichloromethane.

-

Addition of Iodine: In a separate flask, prepare a solution of iodine (1.1 eq.) in dichloromethane. Add this iodine solution dropwise to the N,N-dimethylaniline solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the characteristic color of iodine disappears.[4]

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the ortho- and para-isomers and obtain pure this compound.

Causality and Insights:

-

Choice of Iodinating Agent: Molecular iodine (I₂) is a mild and effective iodinating agent for activated aromatic rings.

-

Quenching: Sodium thiosulfate is used to reduce any unreacted iodine to colorless iodide ions, simplifying the workup process.

-

Purification: Column chromatography is necessary to separate the desired ortho-product from the thermodynamically favored para-product and other impurities.

Reactivity and Key Transformations: The Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this compound is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[11][12] This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound, providing access to a vast array of complex biaryl structures, which are prevalent in pharmaceuticals.[13]

The general scheme for the Suzuki-Miyaura coupling is as follows: Ar-X + R-B(OR')₂ → Ar-R (where Ar-X is the aryl halide, and R-B(OR')₂ is the boronic acid or ester)

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[14]

The catalytic cycle is illustrated in the diagram below.

Caption: Figure 3: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Example Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl iodide.[4][15]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.5 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)

-

Potassium phosphate (K₃PO₄) (2.0 eq.)

-

Dioxane and Water (as solvent)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, PdCl₂(PPh₃)₂, and K₃PO₄.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add dioxane and water as the solvent system.

-

Heating: Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) and monitor by TLC.

-

Workup: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired biaryl product.

Applications in Research and Drug Development

Aniline substructures are common in pharmaceuticals, but they can sometimes be metabolized in the liver to form toxic byproducts.[5] The ability to use building blocks like this compound to construct complex molecules allows chemists to design novel compounds with potentially improved safety profiles.[16][17] The C-C bonds formed via Suzuki coupling are robust and are central to the synthesis of numerous biologically active molecules, including inhibitors of kinases and other enzymes targeted in drug discovery.[13]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the ortho-relationship of its iodo and dimethylamino functionalities. This guide has provided a detailed examination of its structure, a reliable protocol for its synthesis, and a demonstration of its utility in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of this building block opens up efficient pathways to novel and complex molecular targets.

References

-

Benchchem. (n.d.). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. Retrieved from Benchchem website.[4]

-

Gnanapragasam, N. S., & Ramanujam, M. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 883.

-

Guidechem. (n.d.). This compound 698-02-2 wiki. Retrieved from Guidechem website.[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013933, this compound. Retrieved from PubChem.[2]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.[6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11031766, 2-iodo-N-methylaniline. Retrieved from PubChem.[18]

-

Benchchem. (n.d.). This compound | 698-02-2. Retrieved from Benchchem website.[3]

-

Hospital, A., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. ResearchGate.[10]

-

Université du Luxembourg. (n.d.). This compound (C8H10IN). PubChemLite.[8]

-

Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from Wikipedia.[9]

-

Wang, L., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry.[19]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.[20]

-

That Chemist. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for [Video]. YouTube.[21]

-

Senkowski, B. Z., & Panson, G. S. (1960). A Spectral Study of the Reaction between Iodine and N,N-Dimethylaniline in Cyclohexane. The Journal of Organic Chemistry, 26(3), 943-944.[22]

-

University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.[5]

-

BLD Pharm. (n.d.). 698-02-2|this compound. Retrieved from BLD Pharm website.[23]

-

ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. Retrieved from ResearchGate.[24]

-

Ambeed.com. (n.d.). 698-02-2 | this compound | Fluorinated Building Blocks. Retrieved from Ambeed.com.[25]

-

Bako, E., & Gunda, T. E. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[11]

-

ResearchGate. (2025, August 10). (PDF) 4-Iodo-2,6-dimethylaniline.[26]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[12]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[14]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.[13]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.[15]

-

Benchchem. (2025, December). A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers.[7]

-

Gao, D., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry, 64(21), 15917–15927.[16]

-

Royal Society of Chemistry. (2025, March 7). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation.[17]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H10IN | CID 3013933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. news.umich.edu [news.umich.edu]

- 6. This compound | 698-02-2 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C8H10IN) [pubchemlite.lcsb.uni.lu]

- 9. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation [comptes-rendus.academie-sciences.fr]

- 18. 2-iodo-N-methylaniline | C7H8IN | CID 11031766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 698-02-2|this compound|BLD Pharm [bldpharm.com]

- 24. researchgate.net [researchgate.net]

- 25. 698-02-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline

Authored by: [Your Name/Department]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N,N-dimethylaniline, a key aromatic iodo compound with significant applications in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and reactivity, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds. Key reaction classes, such as palladium-catalyzed cross-coupling reactions, are discussed in depth. Furthermore, this guide outlines established experimental protocols, safety and handling procedures, and spectral data for the unambiguous identification of the compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.

Table of Contents

Introduction

This compound is a substituted aromatic amine that has garnered considerable interest in the field of organic chemistry. Its structure, featuring an iodine atom ortho to a dimethylamino group, makes it a valuable precursor in a variety of chemical transformations. The dimethylamino group can influence the reactivity of the aromatic ring and participate in chelation with metal catalysts, thereby directing reactions to specific positions.[1] This unique electronic and steric profile makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[1]

This guide aims to provide a detailed technical overview of this compound, covering its fundamental properties, synthesis, and reactivity. By consolidating this information, we intend to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 247.08 g/mol | [2] |

| Monoisotopic Mass | 246.98580 Da | [2] |

| CAS Number | 698-02-2 | [2][3] |

| Appearance | Data not consistently available; related compounds suggest it may be a liquid or low-melting solid. | |

| Boiling Point | Data not readily available. | |

| Solubility | Data not readily available, but likely soluble in common organic solvents. | |

| Topological Polar Surface Area | 3.2 Ų | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired scale, purity, and available starting materials.

Synthetic Routes

A common approach involves the direct iodination of N,N-dimethylaniline.[1] However, controlling the regioselectivity to favor the ortho-isomer can be challenging due to the para-directing nature of the dimethylamino group.

Conceptual Synthetic Workflow:

Sources

synthesis of N,N-dimethylaniline from aniline mechanism

An In-depth Technical Guide to the Synthesis of N,N-Dimethylaniline from Aniline

Introduction

N,N-dimethylaniline (DMA) is a cornerstone tertiary amine that serves as a pivotal intermediate in the synthesis of a vast array of commercial products. Its applications span from the creation of dyes, such as methyl orange and malachite green, to its use as a polymerization accelerator for resins and as a precursor for pharmaceuticals and agrochemicals.[1][2] The efficient and selective synthesis of DMA from aniline is, therefore, a process of significant academic and industrial importance.

This technical guide provides a comprehensive exploration of the primary synthetic routes to N,N-dimethylaniline from aniline. We will delve into the mechanistic underpinnings of both large-scale industrial productions and classic laboratory-scale methodologies. The discussion is structured to provide researchers, scientists, and drug development professionals with not only procedural details but also the causal logic behind experimental choices, ensuring a deep and applicable understanding of the core chemistry.

Part 1: Industrial Production via Catalytic N-Methylation with Methanol

The industrial synthesis of N,N-dimethylaniline predominantly relies on the direct alkylation of aniline using methanol as the methylating agent. This preference is driven by the low cost and high availability of methanol.[1] The overall transformation is a consecutive reaction where aniline is first methylated to N-methylaniline (NMA), which is subsequently methylated to the final product, N,N-dimethylaniline.

The process can be carried out in either a liquid phase or a vapor phase, with the latter becoming more common due to advantages in efficiency, catalyst lifetime, and reduced waste.[3]

Causality and Mechanistic Insights

The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. In the industrial context, methanol is not inherently a potent electrophile. Therefore, the reaction requires catalytic activation, typically under high temperature and pressure.

-

Catalyst Activation: Acid catalysts, such as sulfuric acid in the liquid-phase process or solid acids like zeolites and alumina in the vapor-phase process, are essential.[1][3][4] The catalyst protonates the hydroxyl group of methanol, facilitating its departure as a water molecule and generating a highly reactive methylating species.

-

Consecutive N-Alkylation: Aniline's primary amine is more nucleophilic than the resulting secondary amine (NMA), yet the formation of DMA is thermodynamically favored. The equilibrium constants for the two successive methylation steps (K1 for NMA formation, K2 for DMA formation) heavily favor the final product. For instance, at 225°C with a sulfuric acid catalyst, K2 is approximately 739 times larger than K1, ensuring that with a suitable excess of methanol, aniline can be almost completely converted to N,N-dimethylaniline.[1]

-

Side Reactions: A primary challenge is managing side reactions. Over-methylation can lead to the formation of the quaternary ammonium salt, N,N,N-trimethylanilinium hydroxide. Another significant side reaction, particularly with certain catalysts, is C-alkylation, where the methyl group attaches to the aromatic ring, yielding products like toluidines.[3] Modern vapor-phase catalysts, such as modified zeolites or metal oxides, are designed to enhance selectivity for N-alkylation and minimize these undesired pathways.[3]

Visualization: Generalized N-Methylation Mechanism

Caption: Consecutive N-methylation of aniline with catalyzed methanol.

Industrial Process Protocols

1. Liquid-Phase Synthesis: This traditional method requires high-pressure equipment to maintain the reactants in the liquid state at high temperatures.[1]

-

Reactants: Aniline, methanol, and sulfuric acid are charged into a corrosion-resistant autoclave. A typical molar ratio is 1:3.56:0.1 (Aniline:Methanol:H₂SO₄).[1]

-

Reaction Conditions: The mixture is heated to 210-215°C under 3-3.3 MPa of pressure for approximately 4 hours.[1]

-

Work-up: After the reaction, pressure is released, and excess methanol and the by-product dimethyl ether are evaporated. The resulting alkylation solution is neutralized with sodium hydroxide.

-

Purification: The mixture separates into layers. The organic (oil) layer is separated and purified by vacuum distillation to yield N,N-dimethylaniline. The aqueous layer may be further treated to hydrolyze any quaternary ammonium salts, recovering more product.[1] Theoretical yields can reach 96%.[1]

2. Vapor-Phase Synthesis: This modern approach offers continuous operation, higher throughput, and fewer corrosion issues.[3]

-

Reactants & Catalyst: A vaporized mixture of aniline and methanol (e.g., 1:3 to 1:5 molar ratio) is passed through a fixed-bed reactor containing a solid acid catalyst.[3][5] Catalysts can include alumina, β-zeolite, or various metal oxides.[3][4][6]

-

Reaction Conditions: The reaction is typically carried out at atmospheric pressure at temperatures ranging from 240°C to 320°C.[1][3]

-

Work-up: The gaseous product stream is cooled, causing the liquid products (DMA, water, unreacted starting materials) to condense.[6]

-

Purification: The condensed liquid is collected. As DMA and water are immiscible, they are easily separated.[6] The organic phase is then purified by distillation. This method can achieve aniline conversions greater than 99% with DMA selectivity over 86%.[3]

Visualization: Industrial Synthesis Workflow

Caption: Comparison of vapor-phase and liquid-phase industrial workflows.

Data Summary: Industrial Synthesis Parameters

| Parameter | Liquid-Phase Method | Vapor-Phase Method |

| Methylating Agent | Methanol | Methanol |

| Catalyst | Sulfuric Acid[1] | Solid Acids (e.g., β-Zeolite, Alumina)[3][4] |

| Temperature | 210–225°C[1] | 240–320°C[1][3] |

| Pressure | 3–3.3 MPa[1] | Atmospheric[1] |

| Aniline Conversion | ~100% (with excess methanol) | > 99%[1][3] |

| DMA Selectivity | High, but risk of byproducts | > 86%[3] |

| Theoretical Yield | ~96%[1] | ~98%[1] |

Part 2: Laboratory Synthesis via the Eschweiler-Clarke Reaction

For laboratory-scale synthesis, the Eschweiler-Clarke reaction is a highly effective and reliable method for the exhaustive methylation of primary and secondary amines.[7][8] It employs an excess of formaldehyde as the carbon source and formic acid as the reducing agent in a one-pot procedure.[7][9]

Causality and Mechanistic Insights

The reaction proceeds via a reductive amination pathway. A key advantage of this method is its inability to form quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate.[8] The evolution of carbon dioxide gas makes the reduction step irreversible, driving the reaction to completion.[8]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a reactive electrophilic species, the N-phenylmethaniminium ion.

-

Hydride Reduction: Formic acid serves as a source of hydride (H⁻). The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to N-methylaniline and releasing carbon dioxide.[9][10]

-

Second Methylation: The process repeats. The newly formed N-methylaniline, being a secondary amine, reacts with a second equivalent of formaldehyde to form the N-methyl-N-phenylmethaniminium ion. A subsequent hydride transfer from another molecule of formic acid yields the final product, N,N-dimethylaniline.[10]

Visualization: Eschweiler-Clarke Reaction Mechanism

Caption: Mechanism of the Eschweiler-Clarke reaction for aniline.

Experimental Protocol (Laboratory Scale)

This protocol describes a typical procedure for the synthesis of N,N-dimethylaniline from aniline using the Eschweiler-Clarke reaction.[11] An alternative solvent-free method using paraformaldehyde and oxalic acid dihydrate has also been reported to give quantitative yields.[2]

-

Reagents:

-

Aniline (1.0 eq)

-

Aqueous Formaldehyde (37%, ~2.5 eq)

-

Formic Acid (98-100%, ~2.5 eq)

-

Sodium Hydroxide solution (e.g., 10 M) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add aniline.

-

Slowly add formic acid to the flask, followed by aqueous formaldehyde. The addition may be exothermic and should be done with cooling if necessary.

-

Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours until gas (CO₂) evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step should be performed in an ice bath as it is highly exothermic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure N,N-dimethylaniline.

-

Part 3: Purification of N,N-Dimethylaniline

Regardless of the synthetic method, the crude N,N-dimethylaniline product will often contain unreacted aniline and the intermediate N-methylaniline. A highly effective method for removing these primary and secondary amine impurities involves treatment with acetic anhydride.[12]

Purification Protocol via Acetylation

The principle behind this purification is the selective acylation of primary and secondary amines. Tertiary amines, like DMA, do not react with acetic anhydride. The resulting acetanilide and N-methylacetanilide have significantly higher boiling points than DMA, allowing for easy separation by distillation.

-

Procedure:

-

Reflux the crude N,N-dimethylaniline with an excess of acetic anhydride (e.g., 10% w/w) for several hours.[12]

-

Cool the mixture and pour it into a cold, dilute solution of hydrochloric acid. This will protonate the unreacted DMA, bringing it into the aqueous phase as its hydrochloride salt.[12]

-

Extract the aqueous solution with diethyl ether to remove non-basic impurities and any excess acetic anhydride/acetic acid.[12]

-

Carefully make the aqueous layer alkaline with a strong base (e.g., NaOH or ammonia) to liberate the free N,N-dimethylaniline base.[12]

-

The oily DMA layer is separated, dried over a suitable agent like potassium hydroxide (KOH), and fractionally distilled under reduced pressure to yield the purified product.[12]

-

References

-

Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. (n.d.). ResearchGate. [Link]

-

Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021). Catalysis Science & Technology. [Link]

-

Purification of N,N-Dimethylaniline. (n.d.). LookChem. [Link]

-

Synthesis of N-Methylaniline and N,N-Dimethylaniline with Methanol over Alumina Catalyst. (n.d.). Bulletin of the Chemical Society of Japan. [Link]

-

Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. (n.d.). ACS Publications. [Link]

-

Methylation of Aniline over Mn-Cu Ferrites Catalysts. (n.d.). SciSpace. [Link]

-

Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021). Catalysis Science & Technology. [Link]

-

One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). New Journal of Chemistry. [Link]

-

Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Indian Academy of Sciences. [Link]

-

Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

-

Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

- Method and catalyst for synthesizing N,N-dimethylaniline. (2012).

-

Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide to the Role of Directing Groups in the Chemistry of Substituted Anilines

An in-depth technical guide by Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aniline and its derivatives are foundational scaffolds in modern chemistry, particularly within pharmaceutical and materials science.[1][2] Their utility is intrinsically linked to the reactivity of the aromatic ring, which is profoundly influenced by the directing effects of the resident amino group and any other substituents. Understanding and controlling the regioselectivity of electrophilic aromatic substitution (EAS) is paramount for the rational design and synthesis of complex molecular targets. This guide provides a deep dive into the electronic principles governing these directing effects, discusses the practical challenges associated with aniline's high reactivity, and presents field-proven strategies for achieving precise synthetic outcomes. We will explore the interplay of inductive and resonance effects, the critical role of protecting groups, and the methodologies for key transformations essential to drug development and advanced materials synthesis.

The Fundamental Chemistry of the Aniline Ring

The defining feature of aniline is the amino group (-NH₂) attached to a benzene ring. This group dictates the ring's chemical personality. The lone pair of electrons on the nitrogen atom is not localized; it is delocalized into the aromatic π-system through resonance.[3][4] This donation of electron density has two major consequences:

-

Activation: It significantly increases the electron density of the aromatic ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene.[5][6][7] The amino group is classified as a strong activating group .[8][9]

-

Directing Effect: The increase in electron density is not uniform. Resonance structures show a buildup of negative charge specifically at the ortho and para positions relative to the amino group.[4][10] Consequently, electrophiles are predominantly directed to these positions, making the -NH₂ group a powerful ortho, para-director .[10][11][12]

The mechanism of electrophilic substitution on aniline proceeds via a carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction's rate and regiochemistry. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, a highly stabilizing contribution that is not possible for meta attack.[10][13]

Caption: Arenium ion stability in the EAS of aniline.

The Dichotomy of Substituent Effects: Activation vs. Deactivation

Substituents already present on an aniline ring modulate its reactivity based on their ability to donate or withdraw electron density. These influences are categorized into two primary electronic effects:

-

Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[14] Electron-withdrawing groups (e.g., -CF₃, -NR₃⁺) pull electron density away from the ring (-I effect), while alkyl groups push electron density toward the ring (+I effect).[8][14]

-

Resonance Effects (M or R): This effect operates through the pi (π) system and involves the delocalization of lone pairs or π-electrons.[14] Groups with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -OR) donate electron density (+M effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw density (-M effect).[7][14]

The overall effect of a substituent is the net result of these two forces.

| Substituent Class | Electronic Effects | Overall Effect on Ring | Directing Influence | Examples |

| Strongly Activating | Strong +M > Weak -I | Strongly Activated | ortho, para | -NH₂, -OH, -NR₂ |

| Moderately Activating | Moderate +M > Weak -I | Activated | ortho, para | -OR, -NHCOR |

| Weakly Activating | Weak +I | Weakly Activated | ortho, para | -R (alkyl) |

| Weakly Deactivating | Strong -I > Weak +M | Weakly Deactivated | ortho, para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Strong -M ≈ Strong -I | Deactivated | meta | -C=O, -COOR, -SO₃H |

| Strongly Deactivating | Strong -M and/or -I | Strongly Deactivated | meta | -NO₂, -CF₃, -NR₃⁺ |

Causality Insight: Halogens are a unique case. They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[12][14] However, they are still ortho, para-directors because the resonance effect, while weaker overall, is most effective at stabilizing the carbocation intermediates of ortho and para attack by delocalizing the positive charge.[10][12]

Navigating the High Reactivity of Aniline: The Protecting Group Strategy

The powerful activating nature of the amino group, while beneficial, often leads to synthetic challenges such as polysubstitution and oxidation.[15] For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield the 2,4,6-tribromoaniline precipitate.[6][16] Furthermore, many EAS reactions, like nitration and Friedel-Crafts reactions, fail or give undesired products.

-

Nitration: In the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[17][18] This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitroaniline product.[16][17]

-

Friedel-Crafts Reactions: The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][19][20] This forms a complex that deactivates the ring, preventing the desired alkylation or acylation from occurring.[20][21]

The Solution: Amide Protection

The most robust strategy to overcome these issues is the temporary protection of the amino group, most commonly by converting it into an amide (e.g., acetanilide).[22][23] This is a cornerstone technique for any scientist working with anilines.

Why it Works (Causality):

-

Moderates Reactivity: The acetyl group is electron-withdrawing, which makes the amide nitrogen's lone pair less available for donation into the ring. This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, preventing polysubstitution.[22]

-

Prevents Protonation/Lewis Acid Complexation: The amide is significantly less basic than the amine and does not react with the acids used in nitration or Friedel-Crafts reactions.[19][24]

-

Steric Hindrance: The bulkier amide group sterically hinders the ortho positions, often leading to a higher yield of the para-substituted product, which is frequently the desired isomer.[23]

The protecting group is removed after the reaction, typically by acid or base-catalyzed hydrolysis, to regenerate the amino group.[22]

Caption: Workflow for managing aniline's high reactivity.

Key Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and control.

Protocol 1: Protection of Aniline as Acetanilide[24]

-

Objective: To moderate the reactivity of the amino group before electrophilic substitution.

-

Methodology:

-

In a flask suitable for the scale, dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. The acid ensures the aniline dissolves by forming the anilinium salt.

-

Cool the solution in an ice bath to control the exothermicity of the subsequent reaction.

-

Add acetic anhydride (1.1 eq) to the cooled solution.

-

Immediately and with vigorous stirring, add a pre-prepared aqueous solution of sodium acetate (1.5 eq). The sodium acetate acts as a base to neutralize the HCl and buffer the reaction, precipitating the acetanilide product.

-

Continue stirring until precipitation is complete.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

-

Validation: The purity can be checked by melting point analysis. Recrystallization from an ethanol/water mixture can be performed if necessary.

-

Protocol 2: Regioselective para-Nitration of Acetanilide[24]

-

Objective: To synthesize p-nitroaniline via a protected intermediate, avoiding meta-product formation.

-

Methodology:

-

Add acetanilide (1.0 eq) to glacial acetic acid in a flask and cool thoroughly in an ice-salt bath.

-

Slowly and with careful temperature monitoring, add concentrated sulfuric acid.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise significantly. This controlled addition is critical to prevent side reactions.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto a large amount of crushed ice. This quenches the reaction and precipitates the p-nitroacetanilide product.

-

Collect the solid by vacuum filtration, wash with cold water, and then perform the deprotection step.

-

Protocol 3: Deprotection of p-Nitroacetanilide

-

Objective: To remove the acetyl protecting group to yield the final product.

-

Methodology (Acid Hydrolysis):

-

Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%) for 30-60 minutes.

-

Cool the solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-nitroaniline.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Validation: The final product's identity and purity can be confirmed using techniques like NMR spectroscopy, IR spectroscopy, and melting point determination.

-

Applications in Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of active pharmaceutical ingredients (APIs), including analgesics, antibiotics (sulfa drugs), and antimalarials.[1][2] The ability to precisely functionalize the aniline ring is therefore a critical skill for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: Controlled synthesis of ortho-, meta-, and para-substituted aniline analogues allows for systematic exploration of how substituent position impacts biological activity, selectivity, and pharmacokinetic properties.

-

Metabolic Stability: While useful, the aniline motif can be a metabolic liability, susceptible to enzymatic oxidation that can lead to toxicity.[25][26] Synthetic strategies are often employed to introduce blocking groups or replace the aniline with a suitable bioisostere to mitigate these issues.[25][26]

-

Late-Stage Functionalization: Modern synthetic methods, including photoredox and transition-metal-catalyzed reactions, are being developed for the mild and regioselective late-stage functionalization of complex aniline-containing molecules, enabling rapid diversification of drug candidates.[27][28][29]

Conclusion

The directing groups on a substituted aniline are the primary determinants of its synthetic fate. The interplay between the powerful ortho, para-directing amino group and other substituents creates a complex but predictable landscape of reactivity. For the research scientist, mastering the principles of electronic effects is essential for predicting reaction outcomes. For the drug development professional, leveraging these principles—especially through the strategic use of protecting groups—is fundamental to the efficient and regioselective synthesis of novel therapeutics. The robust protocols and foundational knowledge presented in this guide provide a framework for navigating the rich and synthetically vital chemistry of substituted anilines.

References

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.